molecular formula C25H19NO5 B2654152 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide CAS No. 886185-57-5

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide

Cat. No.: B2654152
CAS No.: 886185-57-5
M. Wt: 413.429
InChI Key: OOXDXRNOVDGZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide is a synthetic organic compound featuring a benzofuran core substituted with a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group and a 4-methylbenzamide moiety. The compound’s structural complexity, combining benzofuran and benzodioxine motifs, may confer unique physicochemical properties, such as enhanced solubility or receptor specificity, compared to simpler analogs.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c1-15-6-8-16(9-7-15)25(28)26-22-18-4-2-3-5-19(18)31-24(22)23(27)17-10-11-20-21(14-17)30-13-12-29-20/h2-11,14H,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXDXRNOVDGZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core via ring-closing metathesis using a nitro-Grela catalyst . This intermediate can then be further functionalized to introduce the benzofuran and benzamide groups through a series of coupling reactions and amidation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide exhibit selective cytotoxicity against various cancer cell lines.
    • A study demonstrated that derivatives of benzofuran compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, making them potential candidates for chemotherapy agents .
  • Melatonin Receptor Agonism
    • The compound has shown promise as a melatonergic agent, which can modulate sleep patterns and circadian rhythms. Benzofuran derivatives have been explored for their ability to bind to melatonin receptors, potentially aiding in the treatment of sleep disorders .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective properties. It could protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis
Melatonin AgonismModulates circadian rhythms
NeuroprotectionProtects against oxidative stress

Table 2: Comparison with Related Compounds

Compound NameAnticancer ActivityMelatonin AgonismNeuroprotective Effects
This compoundYesYesYes
2-(2,3-Dihydrobenzo[1,4]dioxine-6-carboxylic acidModerateNoNo
Benzofuran derivativesVariableYesModerate

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives revealed that modifications similar to those found in this compound led to enhanced cytotoxicity against breast cancer cell lines. The study indicated a dose-dependent response with significant apoptosis observed at higher concentrations .

Case Study 2: Neuroprotective Mechanisms
In an experimental model of neurodegeneration, the compound demonstrated a reduction in neuronal cell death when exposed to oxidative stressors. This suggests a potential pathway for developing treatments for neurodegenerative diseases where oxidative stress plays a critical role .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling cascades, or modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxine Motifs

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide (Compound 3)
  • Structure : Retains the 2,3-dihydro-1,4-benzodioxine ring but replaces the benzofuran core with a benzenesulfonamide group.
  • Activity : Exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with efficacy comparable to ciprofloxacin .
1-[3-(Diethylamino)propyl]-4-(2,3-Dihydro-1,4-Benzodioxine-6-Carbonyl)-3-Hydroxy-5-(3-Hydroxyphenyl)-2,5-Dihydro-1H-Pyrrol-2-one
  • Structure : Shares the benzodioxine-carbonyl group but incorporates a dihydro-pyrrolone ring and a hydroxyphenyl substituent.
  • Activity : Demonstrated inhibitory effects on cancer cell migration via DNAJA1 and mutant p53 pathways in a virtual screening study .
  • Key Difference : The additional hydroxyl groups and dihydro-pyrrolone ring may improve binding to heat shock proteins but reduce metabolic stability.
N-{2-[(2,3-Dihydro-1,4-Benzodioxin-6-yl)carbamoyl]-1-Benzofuran-3-yl}-9H-Xanthene-9-Carboxamide (BA90662)
  • Structure : Replaces the 4-methylbenzamide group with a xanthene-carboxamide substituent.
  • Activity: Not explicitly reported, but the xanthene group could enhance fluorescence properties for imaging applications .
  • Key Difference : Increased molecular weight (518.52 g/mol vs. target compound’s ~450–500 g/mol range) may affect pharmacokinetics.

Functional Analogues with Benzamide or Benzofuran Cores

Lecozotan Hydrochloride
  • Structure : Contains a benzodioxine ring linked to a piperazinyl-propylbenzamide group.
  • Activity : 5-HT1A receptor antagonist used in Alzheimer’s disease research .
  • Key Difference : The piperazine moiety enhances CNS penetration, whereas the target compound’s benzofuran core may limit blood-brain barrier crossing.
N-[2-(4-Ethyl-5-[2-Oxo-2-(4-Toluidino)ethyl]sulfanyl-4H-1,2,4-Triazol-3-yl)ethyl]-4-Methylbenzamide
  • Structure : Shares the 4-methylbenzamide group but includes a triazole-thioether substituent.
  • Activity : Binds to the CRAC domain of TSPO, inhibiting steroidogenesis .
  • Key Difference : The triazole-thioether group introduces sulfur-based interactions absent in the target compound.

Data Tables: Structural and Functional Comparisons

Table 1: Structural Comparison of Benzodioxine Derivatives

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity Source
Target Compound ~450–500* Benzofuran, benzodioxine-carbonyl, 4-methylbenzamide Under investigation -
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-methylbenzenesulfonamide 335.35 Benzodioxine, benzenesulfonamide Antibacterial
BA90662 518.52 Benzofuran, benzodioxine-carbamoyl, xanthene Imaging potential
Lecozotan Hydrochloride 520.00 Benzodioxine, piperazine, 4-cyanobenzamide 5-HT1A antagonism

Table 2: Functional Comparison by Therapeutic Area

Therapeutic Area Target Compound’s Potential Closest Analogues Efficacy Notes
Antibacterial Limited evidence Compound 3 () Comparable to ciprofloxacin
Anticancer High (hypothetical) Dihydro-pyrrolone derivative () Inhibits cancer cell migration
CNS Disorders Low Lecozotan () Requires piperazine for CNS uptake

Research Findings and Implications

  • Antibacterial Applications : The sulfonamide analog () outperforms the target compound in antibacterial activity, suggesting that electron-withdrawing groups (e.g., sulfonamide) enhance microbial targeting.
  • Cancer Research : The dihydro-pyrrolone derivative () highlights the importance of hydroxyl and aromatic groups in disrupting cancer cell pathways, a feature absent in the target compound.
  • Structural Limitations : The target compound’s benzofuran core may limit solubility compared to smaller heterocycles like triazoles () or morpholines ().

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzodioxine moiety linked to a benzofuran and an amide group. Understanding its chemical properties is crucial for elucidating its biological activity.

PropertyValue
Molecular FormulaC20H19N1O3
Molecular Weight333.38 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Studies have shown that derivatives of benzodioxine can inhibit lipid peroxidation, suggesting a protective role against oxidative stress. For instance, certain 2,3-dihydro-1,4-benzodioxin derivatives were found to be significantly more potent than established antioxidants like probucol in inhibiting low-density lipoprotein (LDL) oxidation .
  • Calcium Antagonist Properties : Some derivatives have demonstrated calcium channel blocking effects comparable to flunarizine, which may contribute to their cardiovascular benefits .
  • Hypolipidemic Effects : In vivo studies indicated that specific derivatives exhibited significant reductions in lipid levels in mice models at doses of 100 mg/kg and 300 mg/kg .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of related compounds:

  • Cell Culture Models : Compounds were tested on human endothelial cells to assess their effects on oxidative stress markers. The most active compounds showed a marked reduction in reactive oxygen species (ROS) production.

In Vivo Studies

In vivo studies using mouse models have provided insights into the pharmacological effects:

  • Lipid Profile Improvement : Administration of selected compounds led to significant reductions in total cholesterol and triglycerides compared to control groups.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial:

  • Toxicity Profiles : Preliminary toxicity studies indicate that certain derivatives may cause gastrointestinal distress at high doses. However, no severe adverse effects were reported at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via amide bond formation between 2,3-dihydro-1,4-benzodioxin-6-amine and benzofuran-carboxylic acid derivatives. Key parameters include:

  • Solvent : N,N-dimethylformamide (DMF) is preferred for solubility and reactivity .
  • Base : Lithium hydride (LiH) acts as a catalyst, enhancing nucleophilicity of the amine .
  • pH Control : Aqueous Na₂CO₃ maintains pH ~10 to suppress side reactions .
  • Temperature : Room temperature to 80°C, depending on reagent stability .
    • Validation : Monitor reaction progress via TLC or HPLC, with yields typically 60-85% after column chromatography .

Q. How is structural integrity verified post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign peaks for benzodioxine (δ 4.2–4.5 ppm, O–CH₂–O), benzofuran (δ 7.2–8.1 ppm), and methylbenzamide (δ 2.4 ppm, CH₃) .
  • Mass Spectrometry (EIMS) : Validate molecular ion [M+H]⁺ at m/z 295.29 .

Q. What preliminary biological assays assess its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure inhibition zones .
  • Enzyme Inhibition : Test lipoxygenase (LOX) or acetylcholinesterase (AChE) activity via spectrophotometric assays (e.g., LOX: monitor absorbance at 234 nm for conjugated diene formation) .

Advanced Research Questions

Q. How can computational tools optimize synthesis and predict reactivity?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations, reducing trial-and-error experimentation .
  • Validation : Cross-check computational predictions with small-scale reactions (e.g., 10 mg scale) before scaling up .

Q. How to resolve contradictions between theoretical enzyme inhibition predictions and experimental data?

  • Methodological Answer :

  • Molecular Docking : Simulate binding modes with targets (e.g., LOX or AChE) using AutoDock Vina; prioritize poses with lowest ΔG .
  • Mutagenesis Studies : Modify key residues (e.g., catalytic histidine in LOX) to test docking predictions .
  • Kinetic Analysis : Calculate Kᵢ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What advanced techniques elucidate binding modes with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., AChE) to resolve binding interactions at <2 Å resolution .
  • NMR Titration : Monitor chemical shift perturbations (CSPs) in ¹H-¹⁵N HSQC spectra to map binding sites .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized protein .

Q. How do structural modifications impact pharmacological properties?

  • Methodological Answer :

  • SAR Studies : Replace the 4-methyl group on benzamide with electron-withdrawing (e.g., -NO₂) or bulky substituents (e.g., -Ph) to assess effects on potency .
  • Metabolic Stability : Introduce deuterium at benzofuran C-3 to slow CYP450-mediated oxidation; validate via liver microsome assays .
  • In Silico ADMET : Predict pharmacokinetics using QikProp or SwissADME; prioritize derivatives with LogP <5 and TPSA >60 Ų .

Data Contradiction Analysis

  • Example Issue : Discrepancy between computational docking (predicted strong LOX binding) and low experimental inhibition.
    • Resolution :

Verify enzyme purity via SDS-PAGE.

Test compound stability under assay conditions (e.g., pH 7.4, 37°C) using LC-MS .

Re-run docking with flexible side chains to account for induced-fit effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.